N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide features a 1,4-benzodioxin moiety linked to a 1,2-dihydropyridine carboxamide scaffold. Key structural elements include:
- 2-Oxo-1,2-dihydropyridine core: A redox-active heterocycle common in bioactive molecules, often associated with calcium channel modulation or enzyme inhibition.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c25-20(22-15-6-7-18-19(12-15)30-10-9-29-18)17-5-2-8-23(21(17)26)13-14-3-1-4-16(11-14)24(27)28/h1-8,11-12H,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCDXNYGPFWTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H18N2O4
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases.
- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
Biological Assays and Findings
Research studies have demonstrated the following biological activities:
| Activity Type | Findings |
|---|---|
| Anticancer Activity | Exhibited cytotoxic effects on various cancer cell lines (e.g., MCF7). |
| Antimicrobial Activity | Showed moderate antibacterial effects against Gram-positive bacteria. |
| Cholinesterase Inhibition | In vitro assays indicated inhibition of acetylcholinesterase (AChE) activity. |
Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated an IC50 value of 25 µM, suggesting significant cytotoxicity compared to standard chemotherapeutic agents .
Study 2: Cholinesterase Inhibition
Another study focused on the compound's ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative disorders like Alzheimer's disease. The compound demonstrated an IC50 value of 30 µM for AChE inhibition, indicating its potential as a therapeutic agent for cognitive enhancement .
Additional Research Findings
Recent investigations have identified structural analogs of this compound that exhibit improved potency and selectivity towards specific biological targets. These findings suggest avenues for further optimization and development into clinically relevant drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations:
Nitrophenyl Positional Isomerism: The target compound’s 3-nitrophenyl group contrasts with the 4-nitrophenyl substituents in compounds 1l and 2d. In 1l and 2d, the 4-nitrophenyl group is associated with higher melting points (>200°C), suggesting stronger intermolecular forces compared to the target compound’s 3-nitro derivative.
Benzodioxin vs. Imidazopyridine Cores :
- The benzodioxin ring in the target compound and may enhance solubility in polar solvents compared to the imidazopyridine cores of 1l and 2d , which feature bulkier fused rings.
Dihydropyridine Derivatives :
Spectroscopic and Reactivity Comparisons
NMR Analysis ():
- In a study comparing rapamycin analogs (Rapa , 1 , and 7 ), regions of varying NMR shifts (positions 29–36 and 39–44) were linked to substituent differences . By analogy, the target compound’s 3-nitrophenylmethyl group likely induces distinct chemical shifts in analogous regions, affecting its spectroscopic fingerprint.
Lumping Strategy ():
Pharmacological Implications
- 1,4-Dihydropyridines : The target compound’s dihydropyridine core is structurally analogous to calcium channel blockers (e.g., nifedipine), but the 3-nitrophenyl and benzodioxin groups may redirect activity toward kinase inhibition or anti-inflammatory pathways .
- Tetrahydroimidazopyridines (1l, 2d) : These compounds’ yields (51–55%) and melting points suggest synthetic challenges in introducing nitro groups, highlighting the need for optimized protocols for the target compound’s scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
